1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications
Metabolite Characterization and Drug Metabolism
Studies on similar complex molecules have focused on understanding their metabolic pathways. For instance, Nordholm et al. (1992) characterized in vivo urinary metabolites of a related compound in rats, revealing insights into N-demethylation, hydroxylation, and glucuronidation processes [Nordholm, L., Wassmann, O., Nielsen, P. G., Thøgersen, H., Grønvald, F. (1992)]. Such research underscores the importance of understanding drug metabolism for safety and efficacy.
Novel Antiproliferative Agents
Research on structurally analogous compounds has shown potential in the development of antiproliferative agents. For example, Hyangmi Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, demonstrating competitive antiproliferative activities against melanoma and hematopoietic cell lines [Hyangmi Kim, Minjung Kim, Junghun Lee, Han Yu, J. Hah (2011)]. This indicates the potential of similar complex ureas in cancer research.
Fungicidal Activity
The synthesis and fungicidal activity of benzoxazepin-4(1H)-one analogues, including their effect on phytopathogenic fungi, have been explored. Yang et al. (2017) presented a four-step synthesis method yielding compounds with significant antifungal properties [Dongyan Yang, Chuan Wan, Mengmeng He, Chuanliang Che, Yumei Xiao, B. Fu, Zhaohai Qin (2017)]. This highlights the role of such compounds in developing new agrochemicals for crop protection.
Novel Synthetic Approaches
Research has also focused on novel synthetic approaches to create structurally related compounds. Zaware and Ohlmeyer (2014) reported a methodology for synthesizing dibenzo[b,f][1,4]oxazepines, providing a basis for the creation of analogs of known drugs such as loxapine and amoxapine [Nilesh Zaware, M. Ohlmeyer (2014)]. This approach could be applied to synthesize and study the compound .
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives with urea/thiourea groups, demonstrating significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, along with strong antioxidant properties [B. Z. Kurt, I. Gazioğlu, F. Sonmez, M. Kuçukislamoglu (2015)]. This suggests potential therapeutic applications for related compounds in treating neurodegenerative diseases.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-20(2)11-28-17-8-6-13(10-15(17)24(3)18(20)25)22-19(26)23-14-9-12(21)5-7-16(14)27-4/h5-10H,11H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHRHDBFWSBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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